molecular formula C5H10N2O3 B11937150 (R)-3-Ureidoisobutyrate

(R)-3-Ureidoisobutyrate

Cat. No.: B11937150
M. Wt: 146.14 g/mol
InChI Key: PHENTZNALBMCQD-GSVOUGTGSA-N
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Description

®-3-Ureidoisobutyrate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a ureido group attached to an isobutyrate backbone, which imparts specific chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ureidoisobutyrate typically involves the reaction of isobutyric acid derivatives with urea under controlled conditions. One common method includes the use of isobutyric acid chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of ®-3-Ureidoisobutyrate may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-Ureidoisobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ureido group, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Ureido derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Ureidoisobutyrate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, ®-3-Ureidoisobutyrate is investigated for its potential role in metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Medicine

In medicine, ®-3-Ureidoisobutyrate is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, ®-3-Ureidoisobutyrate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and the development of advanced materials.

Mechanism of Action

The mechanism of action of ®-3-Ureidoisobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways or cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Ureidoisobutyrate: The enantiomer of ®-3-Ureidoisobutyrate, which may exhibit different biological activity due to its stereochemistry.

    N-Carbamoyl-β-alanine: A structurally similar compound with a carbamoyl group instead of a ureido group.

    Ureidoisobutyric acid: A related compound with a similar backbone but different functional groups.

Uniqueness

®-3-Ureidoisobutyrate is unique due to its specific stereochemistry and the presence of the ureido group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(2R)-3-(carbamoylamino)-2-methylpropanoic acid

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/t3-/m1/s1

InChI Key

PHENTZNALBMCQD-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CNC(=O)N)C(=O)O

Canonical SMILES

CC(CNC(=O)N)C(=O)O

Origin of Product

United States

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